![molecular formula C16H14ClN3O3 B14671408 3-[(2-Chloro-4-nitrophenanthridin-6-yl)amino]propan-1-ol CAS No. 38052-97-0](/img/structure/B14671408.png)
3-[(2-Chloro-4-nitrophenanthridin-6-yl)amino]propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-Chloro-4-nitrophenanthridin-6-yl)amino]propan-1-ol is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a phenanthridinyl group substituted with chloro and nitro groups, linked to a propanol moiety through an amino group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Chloro-4-nitrophenanthridin-6-yl)amino]propan-1-ol typically involves multi-step organic reactions. One common method includes the nitration of phenanthridine, followed by chlorination to introduce the chloro and nitro substituents. The resulting intermediate is then reacted with 3-aminopropanol under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and stringent control of reaction parameters to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-[(2-Chloro-4-nitrophenanthridin-6-yl)amino]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted phenanthridinyl derivatives.
Aplicaciones Científicas De Investigación
3-[(2-Chloro-4-nitrophenanthridin-6-yl)amino]propan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-[(2-Chloro-4-nitrophenanthridin-6-yl)amino]propan-1-ol involves its interaction with specific molecular targets. The nitro and chloro substituents play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-4-nitrophenanthridine: Lacks the propanol moiety but shares the phenanthridinyl core.
3-Aminopropanol: Contains the propanol moiety but lacks the phenanthridinyl group.
Phenanthridine: The parent compound without any substituents.
Uniqueness
3-[(2-Chloro-4-nitrophenanthridin-6-yl)amino]propan-1-ol is unique due to the combination of its substituents and the propanol linkage, which imparts distinct chemical and biological properties compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
38052-97-0 |
|---|---|
Fórmula molecular |
C16H14ClN3O3 |
Peso molecular |
331.75 g/mol |
Nombre IUPAC |
3-[(2-chloro-4-nitrophenanthridin-6-yl)amino]propan-1-ol |
InChI |
InChI=1S/C16H14ClN3O3/c17-10-8-13-11-4-1-2-5-12(11)16(18-6-3-7-21)19-15(13)14(9-10)20(22)23/h1-2,4-5,8-9,21H,3,6-7H2,(H,18,19) |
Clave InChI |
QSWALLJYPODQLP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(C(=CC(=C3)Cl)[N+](=O)[O-])N=C2NCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


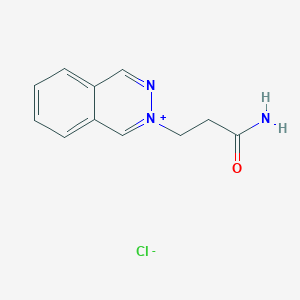
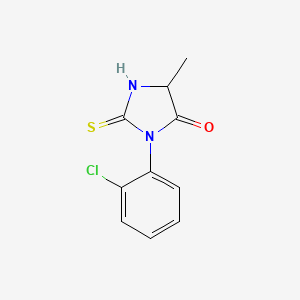
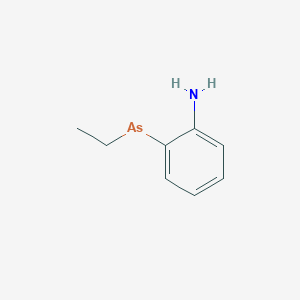
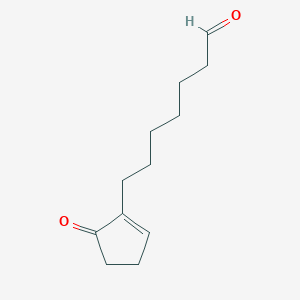

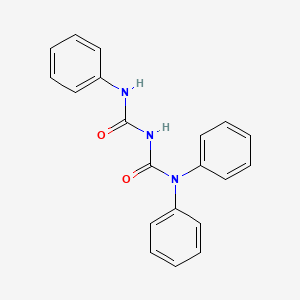

![Benzenemethanol, 4-chloro-2-[phenyl(propylamino)methyl]-](/img/structure/B14671379.png)
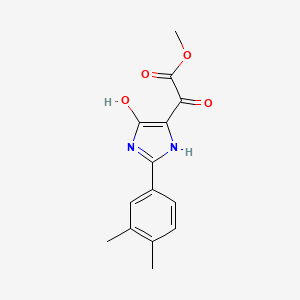
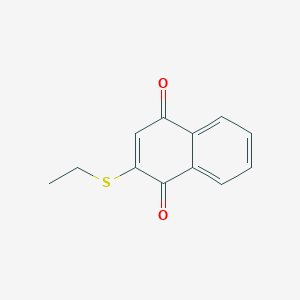

![10-[2-Methyl-3-(piperazin-1-yl)propyl]-10H-phenothiazine](/img/structure/B14671401.png)
![2-{[(Anthracen-9-yl)oxy]methyl}oxirane](/img/structure/B14671404.png)

